molecular formula C22H19N3O5S B2661785 (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-38-2

(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2661785
CAS RN: 865197-38-2
M. Wt: 437.47
InChI Key: JAJSKCQUDDCXRT-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • A study by Mishra et al. (2019) synthesized and characterized benzothiazole-imino-benzoic acid ligands and their metal complexes. These complexes, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), based on similar ligands, showed good antimicrobial activity against bacteria causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).

Aldose Reductase Inhibition

  • Research by Ali et al. (2012) focused on the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldehyde reductase and aldose reductase inhibitors. These compounds, which include structures similar to the compound , showed potential as novel drugs for treating diabetic complications (Ali et al., 2012).

Platelet Aggregation Inhibition

  • A paper by Hayashi et al. (1998) discussed a compound with a trisubstituted beta-amino acid structure and a substituted benzamidine structure, showing significant human platelet aggregation inhibitory activity and potential for antithrombotic treatment in acute phases (Hayashi et al., 1998).

Biological Activity

  • Al-kazweeny et al. (2021) synthesized various derivatives of 2-Mercaptobenzimidazole, including compounds with similar structures, showing excellent antifungal activity and good antibacterial activity compared to standard drugs (Al-kazweeny et al., 2021).

Anticancer Activity

  • A study by Richardson et al. (2009) showed that thiosemicarbazone analogs of similar compounds, when chelating with iron, demonstrated potent antiproliferative effects, suggesting their efficacy as anticancer agents (Richardson et al., 2009).

properties

IUPAC Name

methyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-13-6-7-16-17(10-13)31-22(24(16)12-20(28)30-2)23-21(29)14-4-3-5-15(11-14)25-18(26)8-9-19(25)27/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJSKCQUDDCXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate

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